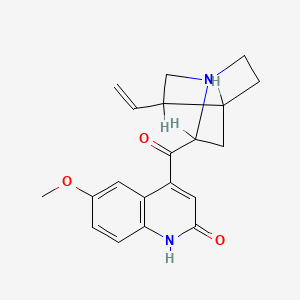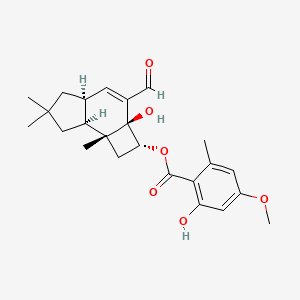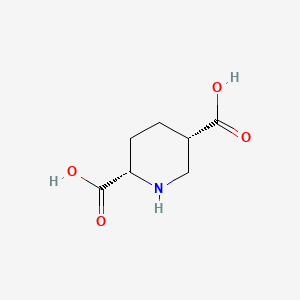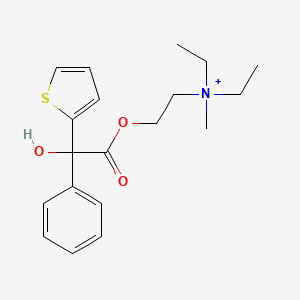
Oxitefonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxitefonium is a chemical compound known for its anticholinergic and spasmolytic properties. It is often used in the medical field to treat conditions such as gastrointestinal disorders and spasms. The compound is typically found in the form of this compound bromide, which has a molecular formula of C₁₉H₂₆BrNO₃S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxitefonium bromide involves the reaction of phenyl-(α-thienyl)hydroxyacetic acid with 2-diethylaminoethyl chloride in the presence of isopropyl alcohol. The mixture is refluxed for 15 hours, followed by the addition of absolute alcohol and activated charcoal. The solvents are then removed under reduced pressure, and the residue is crystallized using absolute ether .
Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Oxitefonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce a reduced form of this compound.
Aplicaciones Científicas De Investigación
Oxitefonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: Used to treat gastrointestinal disorders and spasms due to its spasmolytic effects.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Oxitefonium exerts its effects through a dual mechanism:
Anticholinergic Effect: It blocks the receptors for acetylcholine on smooth muscle, reducing the effect of acetylcholine and leading to muscle relaxation.
Direct Effect on Smooth Muscle: It has a direct relaxing effect on smooth muscle, which helps alleviate spasms.
Similar Compounds:
Oxyphenonium: Another anticholinergic agent with similar uses in treating gastrointestinal disorders.
Oxytropium: Used for its bronchodilator effects in respiratory conditions.
Uniqueness of this compound: this compound is unique due to its specific combination of anticholinergic and spasmolytic properties, making it particularly effective in treating gastrointestinal spasms and disorders. Its dual mechanism of action also sets it apart from other similar compounds .
Propiedades
Número CAS |
17989-37-6 |
|---|---|
Fórmula molecular |
C19H26NO3S+ |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium |
InChI |
InChI=1S/C19H26NO3S/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16/h6-12,15,22H,4-5,13-14H2,1-3H3/q+1 |
Clave InChI |
RJXJTISGMQDIAQ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |
Sinónimos |
diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-2-thiopheneglycolate oxitefonium oxitefonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



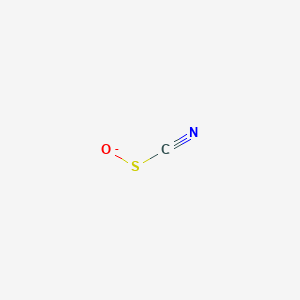
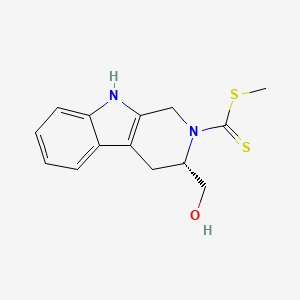
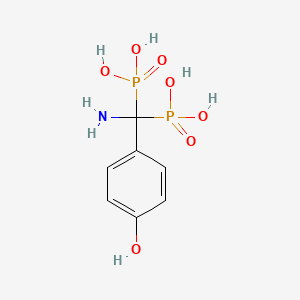
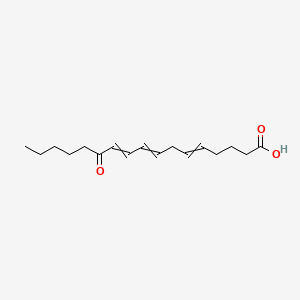
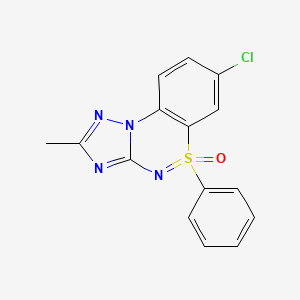
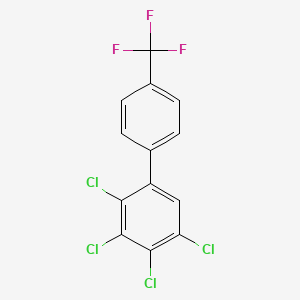

![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)

